molecular formula C6H11ClFNO4 B2396199 (2S,4R)-2-amino-4-fluoro-5-methoxy-5-oxopentanoic acid hydrochloride CAS No. 2470280-24-9

(2S,4R)-2-amino-4-fluoro-5-methoxy-5-oxopentanoic acid hydrochloride

Cat. No.: B2396199
CAS No.: 2470280-24-9
M. Wt: 215.61
InChI Key: VUGXXIUAWKLDOQ-HJXLNUONSA-N
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Description

(2S,4R)-2-Amino-4-fluoro-5-methoxy-5-oxopentanoic acid hydrochloride is a fluorinated amino acid derivative with a molecular formula of C₆H₁₀FNO₅·HCl and a molecular weight of 230.6 g/mol. This compound features a pentanoic acid backbone substituted with an amino group at C2, a fluorine atom at C4, and a methoxy-ester (5-methoxy-5-oxo) group at C5. The stereochemistry (2S,4R) is critical for its biological interactions, as fluorinated amino acids are often designed to mimic natural metabolites, acting as enzyme inhibitors or probes in biochemical studies . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

(2S,4R)-2-amino-4-fluoro-5-methoxy-5-oxopentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO4.ClH/c1-12-6(11)3(7)2-4(8)5(9)10;/h3-4H,2,8H2,1H3,(H,9,10);1H/t3-,4+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGXXIUAWKLDOQ-HJXLNUONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(C(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C[C@@H](C(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2-amino-4-fluoro-5-methoxy-5-oxopentanoic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluorinated Intermediate:

    Amino Group Introduction: The amino group is introduced via a nucleophilic substitution reaction, often using ammonia or an amine derivative.

    Methoxy Group Addition: The methoxy group is added through an etherification reaction, typically using methanol and an acid catalyst.

    Oxidation: The ketone group is introduced through an oxidation reaction, using an oxidizing agent such as potassium permanganate.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-2-amino-4-fluoro-5-methoxy-5-oxopentanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, methanol, hydrochloric acid.

    Hydrolysis: Sodium hydroxide, sulfuric acid.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino and methoxy derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

(2S,4R)-2-amino-4-fluoro-5-methoxy-5-oxopentanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,4R)-2-amino-4-fluoro-5-methoxy-5-oxopentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and specificity, making it a potent inhibitor or activator of certain biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound is compared to structurally related fluorinated amino acids and hydrochlorides (Table 1):

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Melting Point
(2S,4R)-2-Amino-4-fluoro-5-methoxy-5-oxopentanoic acid hydrochloride C₆H₁₀FNO₅·HCl 230.6 C2: NH₂; C4: F; C5: OCH₃, O (2S,4R) Not reported
(R)-5-Amino-3-fluoro-4-oxopentanoic acid hydrochloride (14a) C₂₀H₂₁FNO₅·HCl 374.1 C3: F; C5: benzyl ester (R) 58–60°C (decomposes)
(2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid hydrochloride C₁₈H₂₁NO₂·HCl 319.8 C4: NH₂; C5: biphenyl; C2: CH₃ (2R,4S) Not reported
(2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester HCl C₂₀H₂₅NO₂·HCl 347.9 C4: NH₂; C5: biphenyl; C2: CH₃; ethyl ester (2R,4S) Not reported

Key Observations :

Substituent Diversity : The target compound’s fluorine and methoxy-ester groups distinguish it from biphenyl- or benzyl-substituted analogs. These groups influence polarity, solubility, and metabolic stability.

Stereochemical Impact : The (2S,4R) configuration contrasts with (2R,4S) isomers (e.g., ), which may exhibit divergent biological activities due to altered binding to chiral enzyme active sites.

Molecular Weight : The target compound is smaller (230.6 g/mol) compared to benzyl- or biphenyl-containing derivatives (≥319.8 g/mol), suggesting improved membrane permeability.

Physicochemical Properties
  • Hydrogen Bonding: The hydrochloride salt forms ionic interactions, while the amino, carboxylic acid, and methoxy groups participate in hydrogen bonding (similar to ). This network enhances crystallinity and solubility in polar solvents.
  • Thermal Stability : The absence of a benzyl group (cf. ) may increase thermal stability, though decomposition data are unavailable.

Biological Activity

(2S,4R)-2-amino-4-fluoro-5-methoxy-5-oxopentanoic acid hydrochloride, also known by its CAS number 2470280-24-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound has the following chemical properties:

  • Molecular Formula : C₅H₈ClFNO₃
  • Molecular Weight : 215.61 g/mol
  • Structure : Characterized by a unique arrangement of functional groups that may contribute to its biological activity.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been shown to interact with enzymes related to amino acid metabolism and protein synthesis.
  • Modulation of Receptor Activity : The compound may exhibit activity as a partial agonist at specific receptors, influencing pathways related to neurotransmission and immune response.

Case Studies

  • Study on Immune Modulation :
    • A study evaluated the effects of (2S,4R)-2-amino-4-fluoro-5-methoxy-5-oxopentanoic acid on mouse splenocytes in the presence of recombinant PD-1/PD-L1. Results indicated that the compound could rescue immune cells significantly, suggesting potential applications in immunotherapy .
  • Anticancer Activity :
    • Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. One specific study noted that modifications to the structure enhanced its efficacy against P-388 lymphocytic leukemia in murine models .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
(2S,4R)-2-amino-4-fluoro-5-methoxy-5-oxopentanoic acidImmune cell modulation; potential anticancer effects
GranaticineAntibacterial and anticancer properties
OvatodiolideInhibition of cancer stemness; cardiovascular protection

Research Findings

  • Synthesis and Derivatives : The synthesis of (2S,4R)-2-amino-4-fluoro-5-methoxy-5-oxopentanoic acid has been optimized to produce various derivatives with enhanced biological properties. These derivatives have shown increased potency in preclinical models.
  • Toxicological Studies : Toxicological assessments have indicated that while the compound exhibits promising biological activity, careful evaluation is necessary to determine safe dosage levels for potential therapeutic use.
  • Pharmacokinetics : Initial pharmacokinetic studies suggest favorable absorption characteristics; however, further studies are required to fully understand its bioavailability and metabolic pathways.

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